



Application Notes and Protocols for 68Ga Radiolabeling using THP-NCS

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Compound of Interest		
Compound Name:	THP-NCS	
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Introduction

Gallium-68 (68Ga) has emerged as a key positron-emitting radionuclide for Positron Emission Tomography (PET) imaging, largely due to its convenient availability from 68Ge/68Ga generators. The development of efficient and rapid radiolabeling methods is crucial for the widespread clinical application of 68Ga-based radiopharmaceuticals. Tris(hydroxypyridinone) (THP) chelators have garnered significant interest due to their ability to complex 68Ga rapidly and quantitatively at room temperature and neutral pH. This document provides detailed application notes and protocols for the use of the bifunctional chelator **THP-NCS** (Tris(hydroxypyridinone)-Isothiocyanate) for the development of 68Ga-labeled biomolecules.

The isothiocyanate (-NCS) group of **THP-NCS** allows for a straightforward conjugation to primary amines present on biomolecules such as peptides and proteins, forming a stable thiourea linkage. Following conjugation, the THP moiety serves as a highly efficient hexadentate chelator for 68Ga. This system offers a significant advantage over conventional chelators like DOTA, which often require heating to achieve high radiochemical yields. The mild reaction conditions associated with **THP-NCS** make it particularly suitable for sensitive biomolecules and facilitate the preparation of "kit-based" radiopharmaceuticals.[1][2][3][4][5]

Core Principles

The overall process involves two main stages:



- Conjugation: The **THP-NCS** chelator is covalently attached to a targeting biomolecule (e.g., a peptide containing a lysine residue) via the reaction of the isothiocyanate group with a primary amine.
- Radiolabeling: The resulting THP-biomolecule conjugate is then radiolabeled with 68Ga obtained from a 68Ge/68Ga generator. This reaction is typically rapid and proceeds under mild conditions.

Data Summary

The following tables summarize the key quantitative data associated with the 68Ga radiolabeling of **THP-NCS** conjugates, primarily based on the successful labeling of an RGD peptide conjugate ([68Ga(**THP-NCS**-RGD)]).

Table 1: 68Ga Radiolabeling Performance

Parameter	Value	Conditions	Reference
Radiochemical Yield (RCY)	>95%	Ambient Temperature, < 5 minutes	
Specific Activity	60–80 MBq/nmol	Ambient Temperature, < 5 minutes	
Reaction Time	< 5 minutes	Ambient Temperature	
Reaction Temperature	Ambient Temperature	Not Applicable	
рН	~6.5-7.0 (buffered)	Ammonium Acetate Buffer	

Table 2: Quality Control Parameters for [68Ga(THP-NCS-RGD)]



Method	Parameter	Value	Mobile Phase/Conditi ons	Reference
ITLC-SG	Rf of [68Ga(THP- NCS-RGD)]	< 0.1	0.1 M Aqueous Citrate Buffer (pH 5.5)	
ITLC-SG	Rf of [68Ga(citrate)2]3 -	> 0.8	0.1 M Aqueous Citrate Buffer (pH 5.5)	
Reverse Phase HPLC	Retention Time (Method 3)	7.83 min	Analytical C18 Column	_
Reverse Phase HPLC	Retention Time (Method 4)	9.42 min	Analytical C18 Column	_
Size Exclusion HPLC	Retention Time	18.1 min	For serum stability assessment	

Experimental Protocols

Protocol 1: Conjugation of THP-NCS to an Amine-Containing Peptide

This protocol describes a general method for conjugating **THP-NCS** to a peptide, such as the cyclic RGD peptide, using microwave-assisted synthesis.

Materials:

- THP-NCS
- Peptide with a primary amine (e.g., containing a lysine residue)
- Dimethyl sulfoxide (DMSO)
- Diisopropylethylamine (DIPEA)



- Microwave synthesizer
- Semipreparative HPLC system for purification
- Lyophilizer

Procedure:

- Dissolve the peptide and THP-NCS in DMSO.
- Add DIPEA to the solution to create a basic environment, which facilitates the reaction between the isothiocyanate and the primary amine.
- Place the reaction mixture in a microwave synthesizer. A typical condition is 120°C for 30 minutes at 300 W.
- Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC).
- Once the reaction is complete, purify the resulting THP-NCS-peptide conjugate using semipreparative reverse-phase HPLC.
- Lyophilize the pure fractions to obtain the conjugate as a solid powder.
- Store the lyophilized conjugate at -20°C or below.

Protocol 2: 68Ga Radiolabeling of THP-NCS-Peptide Conjugate

This protocol outlines a simple, one-step, kit-style radiolabeling procedure that can be performed at room temperature.

Materials:

- Lyophilized THP-NCS-peptide conjugate (e.g., 20-25 μg)
- 68Ge/68Ga generator
- 0.1 M HCl for generator elution



- Ammonium acetate solution (1 M or 2 M)
- Water/Ethanol (50%/50%) solution
- 0.9% Saline for injection
- Vortex mixer

Procedure:

- Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions.
 Collect the fraction with the highest 68Ga activity (typically the second 1 mL fraction from a 5 mL elution).
- In a sterile vial, dissolve the lyophilized THP-NCS-peptide conjugate (e.g., 22.5 μg of H3THP-NCS-RGD) in a small volume (20-100 μL) of water/ethanol (50%/50%).
- Add the 68GaCl3 eluate (e.g., 1 mL containing 90-100 MBq) directly to the vial containing the conjugate solution.
- Immediately add ammonium acetate solution (e.g., 300-400 μ L of 1-2 M solution) to buffer the pH to approximately 6.5-7.0.
- Gently vortex the mixture.
- Allow the reaction to proceed at ambient temperature for up to 5 minutes. The reaction is typically instantaneous.
- The final formulation can be diluted with 0.9% saline for injection if required. No post-labeling purification is necessary if high radiochemical yields are achieved.

Protocol 3: Quality Control using Instant Thin-Layer Chromatography (ITLC)

This is a rapid method to determine the radiochemical purity of the final product.

Materials:



- ITLC-SG strips
- · Development chamber
- 0.1 M Aqueous Citrate Buffer (pH 5.5)
- Radio-TLC scanner

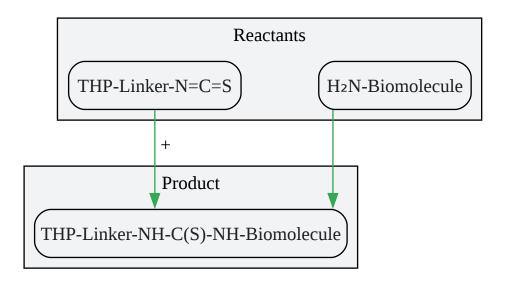
Procedure:

- Spot a small aliquot of the final radiolabeled solution onto an ITLC-SG strip.
- Develop the strip in a chamber containing the aqueous citrate buffer as the mobile phase.
- In this system, the 68Ga-labeled THP-conjugate remains at the origin (Rf < 0.1), while any free or loosely bound 68Ga (as [68Ga(citrate)2]3-) migrates with the solvent front (Rf > 0.8).
- Scan the strip using a radio-TLC scanner to quantify the radioactivity distribution and calculate the radiochemical yield.

Visualizations

Conjugation of THP-NCS to a Biomolecule

The following diagram illustrates the chemical reaction between the isothiocyanate group of **THP-NCS** and a primary amine on a biomolecule, resulting in a stable thiourea bond.



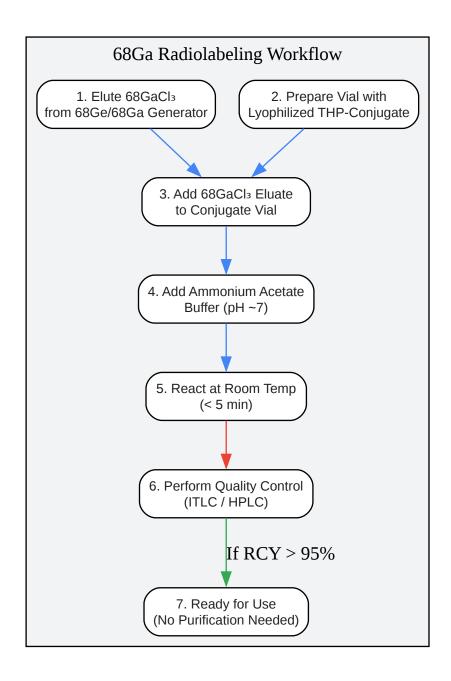


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Caption: Reaction scheme for **THP-NCS** conjugation.

Experimental Workflow for 68Ga Radiolabeling

This diagram outlines the step-by-step workflow for the rapid, kit-based radiolabeling of a **THP-NCS** conjugate with 68Ga.



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Caption: Workflow for 68Ga labeling with **THP-NCS**.

Stability

Studies have shown that 68Ga-labeled **THP-NCS** conjugates, such as [68Ga(**THP-NCS**-RGD)], are stable against transchelation by serum proteins. When incubated in human serum at 37°C, the radiolabeled conjugate remains intact for extended periods, which is a critical characteristic for in vivo applications. While the conjugate is stable in circulation, metabolic processes may occur, particularly during renal clearance.

Conclusion

The **THP-NCS** bifunctional chelator provides a versatile and highly efficient platform for the development of 68Ga-labeled radiopharmaceuticals. The ability to perform the radiolabeling rapidly at room temperature without the need for post-synthesis purification makes this chemistry exceptionally well-suited for kit-based preparations in a clinical setting. These protocols and data provide a comprehensive guide for researchers and scientists aiming to leverage the advantages of THP technology for novel PET imaging agents.

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